2-Bromo-6-fluoro-4-methylpyridine

描述

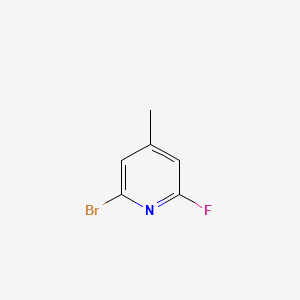

2-Bromo-6-fluoro-4-methylpyridine is an organohalogen compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and methyl groups at the 2, 6, and 4 positions, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-4-methylpyridine typically involves halogenation and substitution reactions. One common method is the bromination of 6-fluoro-4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation, crystallization, or chromatography .

化学反应分析

Types of Reactions: 2-Bromo-6-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to yield dehalogenated products.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Cross-Coupling: Palladium catalysts, boronic acids, or organostannanes in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines with functional groups like azides, thiols, or ethers.

Oxidation: Pyridine N-oxides.

Cross-Coupling: Biaryl or styryl derivatives.

科学研究应用

General Applications

2-Bromo-6-fluoro-4-methylpyridine serves as an important raw material and intermediate in various chemical syntheses. Its applications can be categorized into three primary fields:

- Pharmaceuticals

- Agrochemicals

- Dyes and Pigments

Pharmaceutical Applications

This compound is utilized in the synthesis of various pharmaceuticals due to its ability to introduce bromine and fluorine substituents, which can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

A notable application is in the development of pyridinylimidazole-type inhibitors, which have shown promising biological activity against specific cancer targets. The synthesis process starting from this compound has been optimized to achieve higher yields compared to previous methods, showcasing its utility in pharmaceutical research .

| Compound | Activity | Reference |

|---|---|---|

| Pyridinylimidazole Inhibitor | Potent anticancer agent | |

| Fluorinated derivatives | Antimicrobial |

Agrochemical Applications

In agrochemistry, this compound is crucial for developing herbicides and pesticides. Its halogenated structure contributes to the efficacy and stability of these agrochemicals.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound exhibit herbicidal properties, making them valuable in crop protection strategies. The introduction of fluorine enhances the metabolic stability of the compounds, leading to prolonged activity in agricultural applications .

Dye Production

The compound is also employed in the dye industry as an intermediate for synthesizing various pigments. Its unique molecular structure allows for the creation of vibrant colors with good fastness properties.

Table 2: Dyes Synthesized from this compound

| Dye Name | Color | Application Area |

|---|---|---|

| Fluorescent Yellow Dye | Yellow | Textiles |

| Reactive Blue Dye | Blue | Paper and Fabrics |

作用机制

The mechanism of action of 2-Bromo-6-fluoro-4-methylpyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms (bromine and fluorine) can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methyl group at the 4-position can influence the compound’s lipophilicity and metabolic stability .

相似化合物的比较

2-Bromo-4-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

2-Fluoro-4-methylpyridine: Lacks the bromine atom, affecting its suitability for certain cross-coupling reactions.

2-Bromo-6-methylpyridine: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness: 2-Bromo-6-fluoro-4-methylpyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These substituents enhance the compound’s versatility in various chemical reactions and its potential as a precursor for bioactive molecules .

生物活性

2-Bromo-6-fluoro-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

This compound (C6H5BrFN) is characterized by the presence of bromine and fluorine substituents on the pyridine ring, which significantly influence its reactivity and biological activity. The compound can be synthesized through various methods, including halogenation of 4-methylpyridine and subsequent bromination and fluorination steps. Recent studies have optimized synthetic routes to enhance yields and reduce by-products, achieving yields of up to 29.4% for related compounds .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, similar to that of glycopeptide antibiotics like vancomycin .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the p38α MAP kinase pathway, which is crucial in mediating inflammatory responses. The (S)-enantiomer of related compounds derived from this compound has been reported to inhibit LPS-stimulated TNF-α release from human whole blood by over 110-fold compared to the racemic mixture, highlighting its potential in treating inflammatory diseases .

Case Studies

Case Study 1: Inhibition of p38α MAP Kinase

A study investigating the biological activity of pyridinylimidazole derivatives derived from this compound found that these compounds effectively inhibited p38α MAP kinase activity. The most potent inhibitors were identified through ELISA assays, showing IC50 values in the nanomolar range. The structural modifications introduced at various positions on the pyridine ring were crucial for enhancing inhibitory activity .

Case Study 2: Antimicrobial Testing

In another study, this compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to those of standard treatments. This suggests that it could serve as a lead compound for developing new antimicrobial agents targeting resistant bacterial infections .

Data Summary

| Activity | IC50 / MIC | Remarks |

|---|---|---|

| p38α MAP Kinase Inhibition | Nanomolar range | Potent inhibitors identified through ELISA assays |

| Antimicrobial Activity | Comparable to vancomycin | Effective against MRSA strains |

| Anti-inflammatory | >110-fold TNF-α inhibition | Demonstrated efficacy in human whole blood assays |

属性

IUPAC Name |

2-bromo-6-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDWWTCSJWQJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652051 | |

| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180608-37-1 | |

| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。